molecular formula C24H28Cl2N4O B10820806 N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride

Cat. No.: B10820806
M. Wt: 459.4 g/mol
InChI Key: ABIBJNNJHQWDGO-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acridine moiety linked to a phenyl group substituted with a methylpiperazine. The presence of the dihydrochloride hydrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride typically involves multiple steps, starting with the preparation of the acridine core. This is followed by the introduction of the phenyl group and subsequent substitution with the methylpiperazine moiety. The final step involves the formation of the dihydrochloride hydrate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. The piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride is unique due to its combination of the acridine and piperazine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H28Cl2N4O

Molecular Weight

459.4 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride

InChI

InChI=1S/C24H24N4.2ClH.H2O/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H;1H2

InChI Key

ABIBJNNJHQWDGO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.O.Cl.Cl

Origin of Product

United States

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